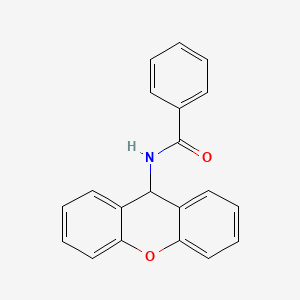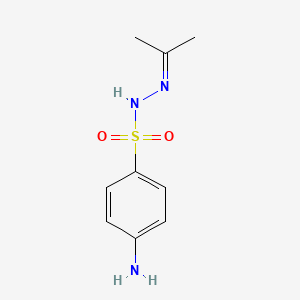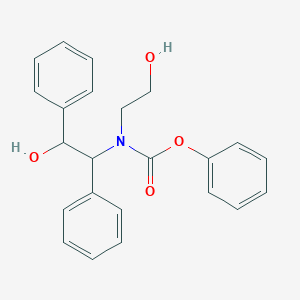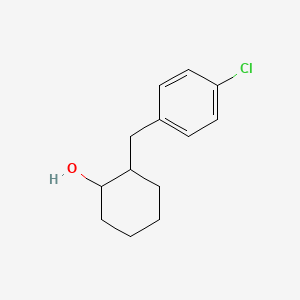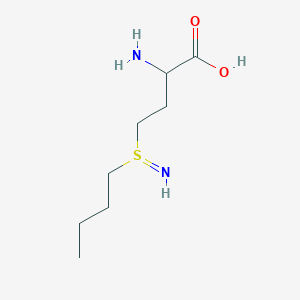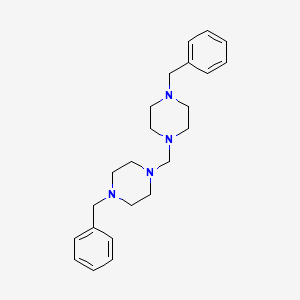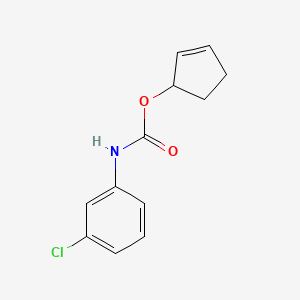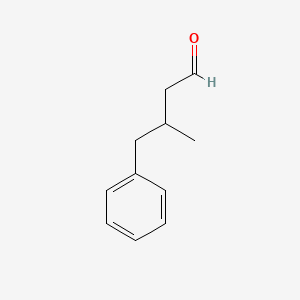
3-Methyl-4-phenylbutyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-phenylbutyraldehyde is an organic compound with the molecular formula C11H14O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-4-phenylbutyraldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-methylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the oxidation of 3-methyl-4-phenylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is carried out under controlled temperature conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 3-methyl-4-phenylbutyronitrile. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The nitrile group is selectively reduced to the aldehyde without affecting the aromatic ring.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-phenylbutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-methyl-4-phenylbutyric acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-methyl-4-phenylbutanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: 3-Methyl-4-phenylbutyric acid
Reduction: 3-Methyl-4-phenylbutanol
Substitution: Various substituted aromatic derivatives depending on the substituent introduced
Applications De Recherche Scientifique
3-Methyl-4-phenylbutyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the fragrance industry due to its pleasant aroma and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-phenylbutyraldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various bioactive compounds. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
3-Methyl-4-phenylbutyraldehyde can be compared with similar compounds such as:
4-Phenylbutyraldehyde: Lacks the methyl group, resulting in different reactivity and applications.
3-Methyl-4-phenylbutyric acid: The oxidized form of the aldehyde, with different chemical properties and uses.
3-Methyl-4-phenylbutanol: The reduced form of the aldehyde, used in different synthetic applications.
Propriétés
Numéro CAS |
13881-14-6 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-methyl-4-phenylbutanal |
InChI |
InChI=1S/C11H14O/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
Clé InChI |
GNQAZNILNLQRJV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


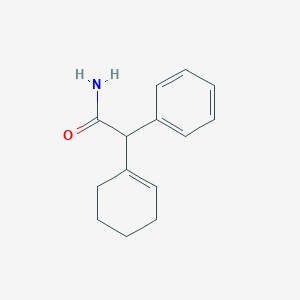
![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)
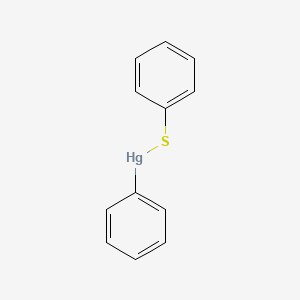
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)

